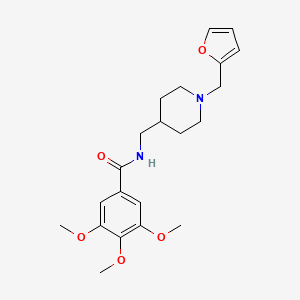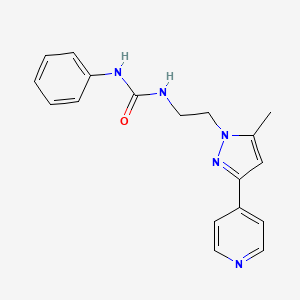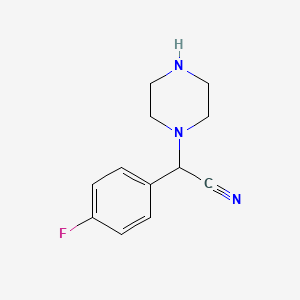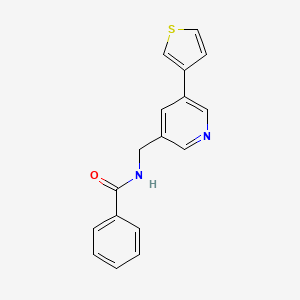
N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is a useful research compound. Its molecular formula is C20H20Cl2N2O2 and its molecular weight is 391.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Impact of Chlorophenols
Chlorophenols, which share some structural similarity with the compound due to the presence of chlorinated phenyl rings, have been assessed for their impact on the aquatic environment. These compounds exhibit moderate toxicity to mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. The persistence of chlorophenols in the environment depends on the presence of microflora capable of biodegrading these compounds, although bioaccumulation is expected to be low. The study highlights the organoleptic effects of chlorophenols as a notable feature (Krijgsheld & Gen, 1986).
Synthesis of Antiplatelet and Antithrombotic Drugs
The synthesis and pharmaceutical application of compounds like S-(+)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, known as (S)-clopidogrel, provide examples of how chlorophenyl-containing compounds are utilized in drug development. Such compounds demonstrate significant antiplatelet and antithrombotic activities, with detailed synthetic methodologies being crucial for further developments in pharmaceuticals (Saeed et al., 2017).
Lurasidone in Psychotic and Mood Disorders
Though not directly related to the compound , the development and application of drugs like Lurasidone for treating psychotic and mood disorders illustrate the broad spectrum of research in chemical compounds for therapeutic use. Lurasidone's efficacy and safety in treating conditions such as schizophrenia and bipolar depression highlight the importance of understanding the pharmacodynamics and safety profiles of novel compounds (Pompili et al., 2018).
Environmental Occurrence of Pentachlorophenol
Research on the occurrence of pentachlorophenol (PCP) in environments, particularly in China where it has been used for snail control in areas with schistosomiasis, underscores the environmental and human health risks associated with chlorinated compounds. The study evaluates the contamination status of PCP and its impact, suggesting concerns over thyroid-disrupting effects and cancer risks even at low environmental levels (Zheng et al., 2012).
Global Trends in 2,4-D Herbicide Toxicity Studies
A scientometric review of the research on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, offers insights into the environmental and health impacts of chlorinated herbicides. This study emphasizes the importance of ongoing research into the toxicological profiles and environmental behavior of such compounds (Zuanazzi et al., 2020).
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c1-12(2)7-18(19(25)23-16-9-14(21)8-15(22)10-16)24-11-13-5-3-4-6-17(13)20(24)26/h3-6,8-10,12,18H,7,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVSFUMPKMDZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride](/img/structure/B2818836.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2818840.png)
![2-Methyl-3-[(3-methylbut-2-en-1-yl)oxy]pyrazine](/img/structure/B2818841.png)


![methyl 2-[4-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2818844.png)


![N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide](/img/structure/B2818849.png)
![N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2818850.png)
![N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2818851.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2818854.png)
